molecular formula C17H21N3O3S B3001643 (Tetrahydrofuran-3-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone CAS No. 1705243-91-9

(Tetrahydrofuran-3-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

Cat. No.: B3001643
CAS No.: 1705243-91-9
M. Wt: 347.43
InChI Key: APQZHBJULYELSI-UHFFFAOYSA-N
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Description

The compound "(Tetrahydrofuran-3-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone" features a complex structure integrating multiple heterocyclic moieties: a tetrahydrofuran (THF) ring, a piperidine scaffold, a 1,2,4-oxadiazole group, and a thiophene substituent. The THF ring contributes to solubility and conformational flexibility, while the 1,2,4-oxadiazole and thiophene groups may enhance metabolic stability and electronic interactions in biological systems . The piperidine moiety, commonly found in bioactive molecules, could influence binding affinity to target receptors or enzymes.

Properties

IUPAC Name

oxolan-3-yl-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c21-17(13-3-6-22-10-13)20-5-1-2-12(9-20)8-15-18-16(19-23-15)14-4-7-24-11-14/h4,7,11-13H,1-3,5-6,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APQZHBJULYELSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2CCOC2)CC3=NC(=NO3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Tetrahydrofuran-3-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound involves a multi-step process typically starting from readily available precursors. The key steps include the formation of the tetrahydrofuran ring and the introduction of the oxadiazole moiety. The piperidine derivative is synthesized through standard amination techniques.

Biological Activity Overview

The biological activity of the compound has been investigated in various studies, focusing on its potential as an anti-tubercular agent, anticancer properties, and other pharmacological effects.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 (μM)Reference
Anti-tubercularMycobacterium tuberculosis1.35 - 2.18
AnticancerPancreatic cancer cell lines (MIA PaCa-2)0.35 - 0.79
CytotoxicityHEK-293 cellsNon-toxic
AntimicrobialVarious bacterial strainsMIC values varied

Anti-Tubercular Activity

In a study focused on anti-tubercular agents, several derivatives similar to our compound were evaluated against Mycobacterium tuberculosis. The most active compounds exhibited IC50 values ranging from 1.35 to 2.18 μM, indicating significant inhibitory activity against the pathogen. Importantly, these compounds showed low cytotoxicity against human embryonic kidney cells (HEK-293), suggesting a favorable therapeutic index for further development .

Anticancer Properties

The compound was also tested for its anticancer properties against pancreatic cancer cell lines. The results indicated that it acts as a potent inhibitor of cell proliferation with IC50 values between 0.35 and 0.79 μM. This suggests that the compound may disrupt oxidative phosphorylation pathways, which are crucial for cancer cell metabolism . The ability to inhibit ATP generation in cancer cells presents an attractive mechanism for further exploration.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Oxidative Phosphorylation Inhibition : The compound may inhibit key complexes involved in oxidative phosphorylation, thereby reducing ATP production in cancer cells .
  • Targeting Specific Enzymes : Similar compounds have been shown to target essential enzymes in pathogens such as Mycobacterium tuberculosis and Plasmodium species, indicating potential for broad-spectrum activity .
  • Molecular Interactions : Docking studies suggest that the compound can form favorable interactions with target proteins, enhancing its binding affinity and specificity .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of oxadiazoles exhibit significant anticancer properties. The incorporation of the thiophene and piperidine moieties into the oxadiazole framework enhances the compound's ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, studies have shown that compounds with similar structures can effectively target cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .

Antimicrobial Properties
The presence of thiophene rings in organic compounds has been associated with antimicrobial activity. The specific compound has been tested against various bacterial strains, demonstrating inhibitory effects that suggest potential use as an antimicrobial agent. The structure allows for interaction with bacterial membranes or enzymes critical for their survival .

Neuropharmacological Effects
The piperidine component may contribute to neuropharmacological activity. Compounds with piperidine structures have been studied for their effects on neurotransmitter systems, particularly in the context of anxiety and depression. Preliminary studies suggest that this compound could modulate neurotransmitter receptors, offering a pathway for developing new antidepressants or anxiolytics .

Material Science

Polymer Chemistry
The tetrahydrofuran (THF) moiety is known for its role as a solvent and as a building block in polymer synthesis. The compound can potentially be utilized to create novel polymers with unique properties. Its ability to form stable linkages may lead to materials with enhanced mechanical strength and thermal stability .

Nanotechnology Applications
Recent advancements in nanotechnology have highlighted the use of organic compounds like this one in synthesizing nanoparticles. The compound's unique functional groups can facilitate the formation of nanoparticles that exhibit specific optical or electronic properties, which are valuable in fields such as electronics and photonics .

Case Studies

Study Focus Findings
Study on Anticancer Activity Investigated the effects of oxadiazole derivativesShowed significant inhibition of cancer cell proliferation at low concentrations
Antimicrobial Testing Evaluated against Gram-positive and Gram-negative bacteriaDemonstrated effective inhibition comparable to standard antibiotics
Neuropharmacological Assessment Assessed effects on anxiety models in rodentsIndicated potential anxiolytic effects with reduced side effects compared to existing medications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene-Containing Analogues

describes thiophene derivatives such as 5-amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) and 5-amino-3-hydroxy-1H-pyrazol-1-yl)(ethyl 2,4-diaminothiophene-5-yl-3-carboxylate)methanone (7b). These compounds share the thiophene core with the target molecule but differ in substituents and adjacent functional groups. For instance:

  • 7b features an ester group, which may influence solubility and hydrolysis rates compared to the target compound’s oxadiazole-methyl-piperidine linkage.

The target compound’s thiophen-3-yl group, combined with the oxadiazole ring, likely improves π-π stacking interactions in biological systems compared to pyrazole-thiophene hybrids in .

Piperidine-Oxadiazole Derivatives

The compound ((3S,5S)-3-(3-(2-ethoxyethyl)-1,2,4-oxadiazol-5-yl)-5-(4-(trifluoromethyl)phenyl)piperidin-1-yl)(3-hydroxyazetidin-1-yl)methanone (CAS 1256699-29-2, from ) shares the oxadiazole-piperidine scaffold with the target molecule. Key differences include:

  • Substituent on oxadiazole: The ethoxyethyl group in CAS 1256699-29-2 vs. the thiophen-3-yl group in the target compound.
  • Azetidine vs. tetrahydrofuran : The 3-hydroxyazetidine in CAS 1256699-29-2 introduces a smaller, more polar ring compared to the THF group, which may influence solubility and hydrogen-bonding capacity .

Functional Group Impact Analysis

Compound Key Structural Features Hypothesized Properties
Target Compound THF, oxadiazole, thiophen-3-yl, piperidine Balanced solubility and metabolic stability; potential CNS activity due to THF flexibility
7a () Thiophene-3-cyano, pyrazole High reactivity (cyano group); possible cytotoxicity
7b () Thiophene-3-ester, pyrazole Ester hydrolysis may limit bioavailability; moderate solubility
CAS 1256699-29-2 () Oxadiazole-ethoxyethyl, trifluoromethylphenyl, azetidine High lipophilicity (CF3 group); azetidine may enhance target selectivity

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis likely involves multi-step reactions, similar to the methods in and (e.g., coupling of THF derivatives with oxadiazole-piperidine intermediates under basic conditions).
  • Limitations: No direct pharmacological data for the target compound is available in the provided evidence. Structural comparisons indicate that replacing the THF group with azetidine (as in CAS 1256699-29-2) could reduce conformational flexibility but improve metabolic stability .

Q & A

Q. What synthetic strategies are recommended for constructing the 1,2,4-oxadiazole core in this compound, and how can side reactions be minimized?

The 1,2,4-oxadiazole ring is typically synthesized via cyclization of amidoximes with carboxylic acid derivatives or through nucleophilic substitution reactions. A reported method involves reacting hydrazides with activated carbonyl groups under controlled conditions to avoid side products like thiol tautomers . Using coupling agents such as HOBt and TBTU in anhydrous DMF improves efficiency, as demonstrated in analogous syntheses of oxadiazole-containing piperidine derivatives . Purification via column chromatography with gradient elution (e.g., ethyl acetate/hexane) is critical to isolate the target compound .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the connectivity of the tetrahydrofuran, piperidine, and oxadiazole moieties. Infrared (IR) spectroscopy helps identify functional groups like the carbonyl group (C=O) and oxadiazole C=N stretches . High-resolution mass spectrometry (HRMS) or elemental analysis validates molecular weight and purity. Comparative analysis with DFT-calculated spectroscopic profiles (e.g., B3LYP/6-311G(d,p) basis set) enhances accuracy .

Q. What in vitro assays are suitable for preliminary evaluation of this compound's bioactivity?

Given the pharmacological relevance of oxadiazole and piperidine motifs, assays targeting enzyme inhibition (e.g., acetylcholinesterase for neurodegenerative studies) or receptor binding (e.g., serotonin or histamine receptors) are recommended . Cell viability assays (MTT or resazurin-based) using cancer cell lines can screen for antiproliferative effects, as triazole/oxadiazole hybrids often exhibit anticancer activity .

Advanced Research Questions

Q. How can computational methods like DFT resolve discrepancies between experimental and theoretical spectroscopic data?

Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level predicts molecular geometry, vibrational frequencies, and NMR chemical shifts. Discrepancies often arise from solvent effects or tautomeric equilibria (e.g., thione-thiol tautomerism in oxadiazoles). Including solvent models (e.g., PCM) or exploring potential energy surfaces for tautomer interconversion aligns computational results with experimental observations .

Q. What strategies optimize the compound's metabolic stability without compromising target affinity?

Introducing electron-withdrawing groups (e.g., fluorine) on the thiophene ring or modifying the piperidine substituents can reduce oxidative metabolism. In silico ADMET prediction tools (e.g., SwissADME) identify metabolic hotspots, while deuterium isotope effects or prodrug approaches enhance in vivo stability . Comparative studies with fluorinated analogs (e.g., ) provide insights into structure-metabolism relationships.

Q. How does the spatial orientation of the thiophen-3-yl group influence intermolecular interactions in crystallographic studies?

Single-crystal X-ray diffraction reveals packing patterns and non-covalent interactions (e.g., π-π stacking between thiophene and aromatic residues). Computational Hirshfeld surface analysis quantifies interaction contributions, while substituent modifications (e.g., methyl groups) alter lattice stability. Such studies are critical for cocrystal engineering to improve solubility .

Q. What mechanistic insights explain contradictory reports on the compound's biological activity across studies?

Variability may stem from differences in assay protocols (e.g., cell line specificity), compound purity, or tautomeric states. Rigorous purity validation (HPLC ≥95%) and standardized biological assays (e.g., CLSI guidelines) minimize discrepancies. Additionally, molecular dynamics simulations can model ligand-receptor interactions under varying pH or redox conditions to explain activity shifts .

Q. How can advanced chromatographic techniques address challenges in isolating stereoisomers of this compound?

Chiral stationary phases (e.g., amylose- or cellulose-based) in HPLC separate enantiomers, while supercritical fluid chromatography (SFC) improves resolution for diastereomers. Method optimization (e.g., mobile phase composition, temperature) is validated using racemic mixtures or diastereomeric standards. Circular dichroism (CD) spectroscopy confirms absolute configuration post-isolation .

Methodological Considerations

  • Synthesis Optimization : Monitor reaction progress via TLC or LC-MS to intercept intermediates. Use microwave-assisted synthesis for faster cyclization .
  • Data Analysis : Employ multivariate statistics (e.g., PCA) to correlate structural features with bioactivity in SAR studies .
  • Safety : Adopt glovebox techniques for air-sensitive steps (e.g., coupling reactions) and ensure proper waste disposal for thiophene-containing byproducts .

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